molecular formula C6H10N4O2 B3162226 2-Tetrazol-1-yl-pentanoic acid CAS No. 876716-23-3

2-Tetrazol-1-yl-pentanoic acid

Cat. No.: B3162226
CAS No.: 876716-23-3
M. Wt: 170.17 g/mol
InChI Key: NRJPIUHZDFFIPQ-UHFFFAOYSA-N
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Description

2-Tetrazol-1-yl-pentanoic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and pharmaceutical applications. The structure of this compound consists of a five-membered tetrazole ring attached to a pentanoic acid chain. This compound is known for its stability and unique chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrazol-1-yl-pentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a nitrile or an amide, with sodium azide under acidic conditions. The reaction typically proceeds through a cyclization process, forming the tetrazole ring. The use of catalysts, such as indium(III) chloride, can enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Tetrazol-1-yl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but they generally involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Tetrazol-1-yl-pentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tetrazol-1-yl-pentanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit the activity of enzymes, such as cytochrome P450, leading to various biological effects . The compound’s ability to stabilize negative charges through electron delocalization also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tetrazol-1-yl-pentanoic acid include other tetrazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the tetrazole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to act as a bioisostere of carboxylic acids and its stability under different conditions further enhance its uniqueness .

Properties

IUPAC Name

2-(tetrazol-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPIUHZDFFIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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